![molecular formula C10H19N B12292892 [(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-cis-Mirtanilamina: es una amina quiral derivada del mirtenol, un monoterpeno natural.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (-)-cis-Mirtanilamina normalmente implica la reducción del mirtenol seguida de una aminación. Un método común es la hidrogenación catalítica del mirtenol para producir mirtanol, que luego se somete a aminación reductiva usando amoníaco o una fuente de amina en presencia de un agente reductor como el cianoborohidruro de sodio.
Métodos de producción industrial: La producción industrial de (-)-cis-Mirtanilamina puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso a menudo incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Los catalizadores y los solventes se eligen para asegurar una conversión eficiente y una mínima cantidad de subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones: La (-)-cis-Mirtanilamina experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar las iminas o oximas correspondientes.
Reducción: Puede reducirse aún más para producir aminas secundarias o terciarias.
Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el grupo amina es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Agentes halogenantes o agentes alquilantes en condiciones básicas o ácidas.
Productos principales:
Oxidación: Iminas u oximas.
Reducción: Aminas secundarias o terciarias.
Sustitución: Varias aminas sustituidas dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: La (-)-cis-Mirtanilamina se usa como un bloque de construcción quiral en la síntesis orgánica. Su estereoquímica única la hace valiosa para la síntesis de compuestos enantioméricamente puros.
Biología: En la investigación biológica, la (-)-cis-Mirtanilamina se estudia por su potencial como ligando en reacciones catalizadas por enzimas. Sus interacciones con las enzimas pueden proporcionar información sobre la especificidad y el mecanismo de la enzima.
Medicina: El compuesto tiene aplicaciones potenciales en la química medicinal, particularmente en el desarrollo de medicamentos quirales. Su capacidad para interactuar con los objetivos biológicos de una manera estereoespecífica la convierte en un candidato para el diseño y desarrollo de fármacos.
Industria: En el sector industrial, la (-)-cis-Mirtanilamina se utiliza en la producción de productos químicos finos y farmacéuticos. Su papel como intermedio en la síntesis de moléculas complejas resalta su importancia industrial.
Mecanismo De Acción
El mecanismo de acción de la (-)-cis-Mirtanilamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estereoquímica del compuesto le permite encajar en los sitios activos de las enzimas o unirse a los receptores de una manera específica, lo que lleva a efectos biológicos. Las vías involucradas pueden incluir la inhibición o activación de la actividad enzimática, la modulación de la señalización del receptor o la alteración de los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares:
(-)-trans-Mirtanilamina: Otro isómero estereoisómero de la mirtanilamina con diferente disposición espacial.
Mirtenol: El precursor de la (-)-cis-Mirtanilamina, utilizado en su síntesis.
Mirtenal: Una forma oxidada del mirtenol, también relacionada con la síntesis de derivados de la mirtanilamina.
Singularidad: La (-)-cis-Mirtanilamina es única debido a su estereoquímica específica, que le confiere propiedades químicas y biológicas distintas. Su capacidad para participar en reacciones estereoespecíficas e interactuar con entornos quirales la hace valiosa en diversas aplicaciones, distinguiéndola de sus isómeros y compuestos relacionados.
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine |
InChI |
InChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3/t7?,8-,9-/m0/s1 |
Clave InChI |
SYJBFPCQIJQYNV-NPPUSCPJSA-N |
SMILES isomérico |
CC1([C@H]2CCC([C@@H]1C2)CN)C |
SMILES canónico |
CC1(C2CCC(C1C2)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


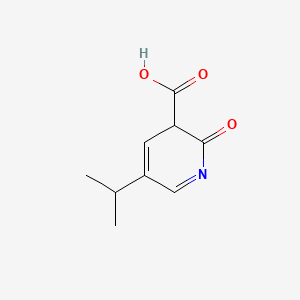
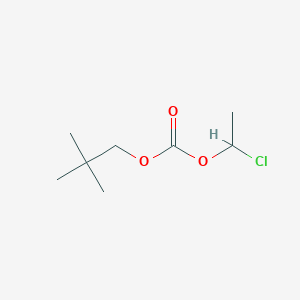
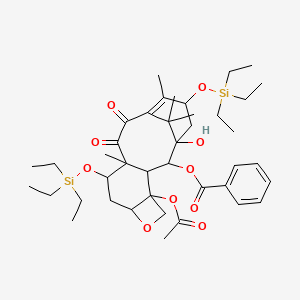
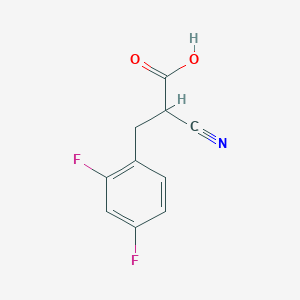

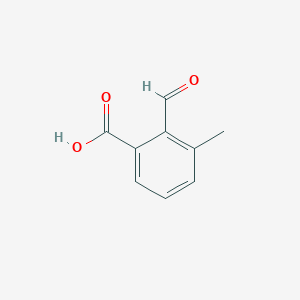
![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
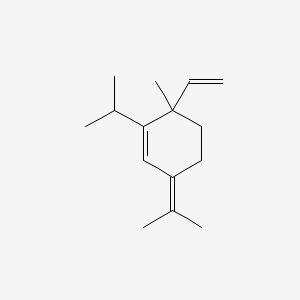
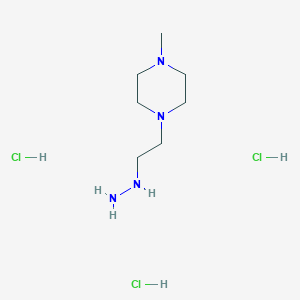
![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)

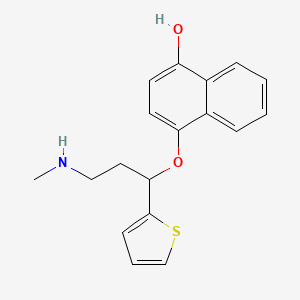
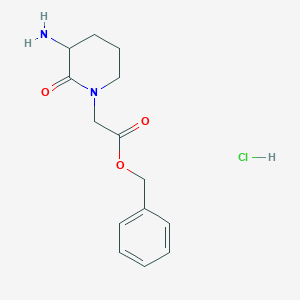
![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)
